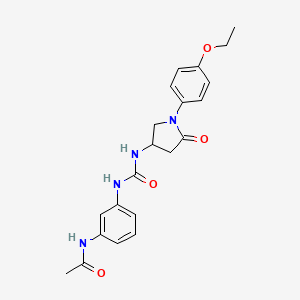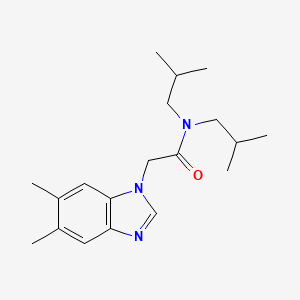
2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide, also known as DMBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMBI belongs to the class of benzimidazole compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Biological Effects and Toxicology
Kennedy (2001) reviews the toxicology of acetamide and its derivatives, underscoring their commercial importance and the biological consequences of exposure. This review highlights the varied biological responses among chemicals like acetamide, formamide, and their derivatives, pointing to significant advancements in understanding their biological impacts over decades Kennedy, 2001.
DNA Interaction and Usage in Biology
Issar and Kakkar (2013) discuss Hoechst 33258 and its analogues, which, like the benzimidazole derivatives, bind strongly to the minor groove of DNA, showcasing the utility of these compounds in biological research, particularly for DNA staining and analysis. This work illustrates the role of benzimidazole derivatives in understanding DNA structure and function Issar & Kakkar, 2013.
Antitumor Activity
Iradyan et al. (2009) provide a review on imidazole derivatives, including benzimidazole, highlighting their potential in antitumor drug development. This review emphasizes the structure-activity relationship and the synthesis of compounds with antitumor properties, offering insight into the development of new therapeutic agents Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009.
Propiedades
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-13(2)9-21(10-14(3)4)19(23)11-22-12-20-17-7-15(5)16(6)8-18(17)22/h7-8,12-14H,9-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWPMSHVVCLDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2934101.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2934103.png)
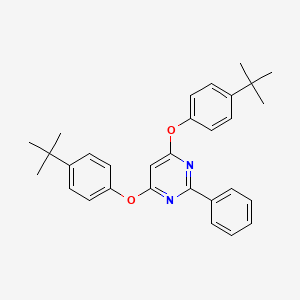
![N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934105.png)
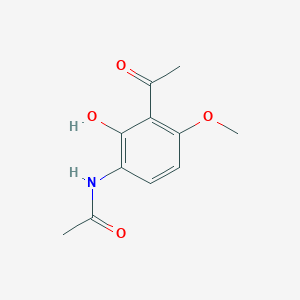
![N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2934108.png)
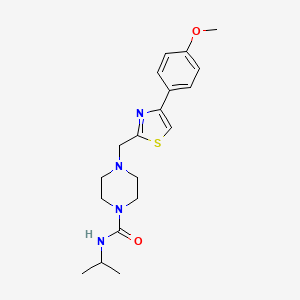
![4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B2934111.png)


